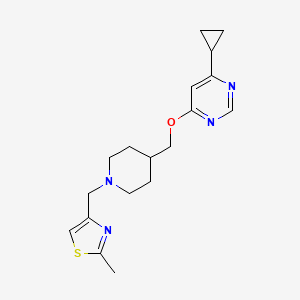

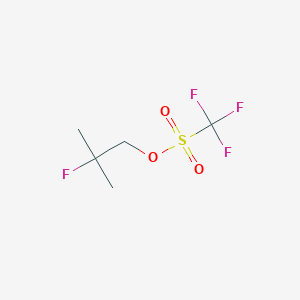

![molecular formula C18H18F3NO3 B2767836 N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide CAS No. 1014429-92-5](/img/structure/B2767836.png)

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

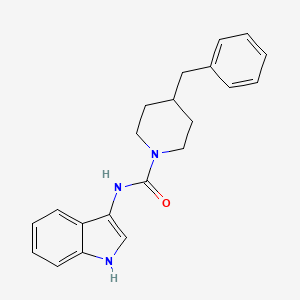

“N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide” is a chemical compound that is part of the benzamide family . Benzamides are biologically significant compounds and have been used in a lot of synthetic transformations . They have been reported to exhibit various biological activities such as antihistamine, anticancer, antibacterial, antifungal, diuretic, hypoglycemic and antithyroid .

Synthesis Analysis

The synthesis of benzamide derivatives like “N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide” often involves the use of tryptamine and different benzoyl chlorides . The resulting products are then characterized by melting point determination, calculation of Rf values and LC-MS techniques .科学的研究の応用

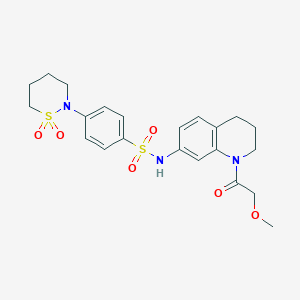

Metalloligands for Designing Magnets

Research by Costes, Vendier, and Wernsdorfer (2010) introduces metalloligands based on hydroxy benzamide ligands, which, when coordinated with copper ions and combined with lanthanide salts, form complexes with potential applications in designing single-molecule magnets (SMMs) and single-chain magnets (SCMs). This study highlights the versatility of benzamide derivatives in creating materials with significant magnetic properties, showcasing their potential in advanced technological applications (Costes, Vendier, & Wernsdorfer, 2010).

Organogels and Molecular Aggregates

Wu, Xue, Shi, Chen, and Li (2011) explored the gelation capabilities of perylenetetracarboxylic diimide (PDI) compounds, with a focus on their aggregation into J- and H-type aggregates. These findings contribute to the understanding of how amphiphilic properties and side-chain conformations influence the self-assembly and gelating properties of PDIs, which is crucial for designing novel organogels with specific optical properties (Wu et al., 2011).

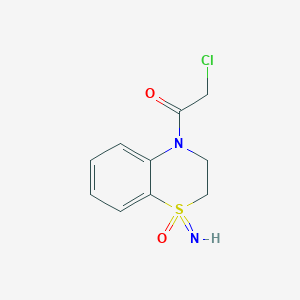

Chemoselective N-benzoylation

Singh, Lakhan, and Singh (2017) presented a method for the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the formation of compounds with potential biological interest. This research underlines the synthetic versatility of benzamide compounds and their utility in producing biologically relevant molecules through selective chemical reactions (Singh, Lakhan, & Singh, 2017).

Supramolecular Packing Motifs

Lightfoot, Mair, Pritchard, and Warren (1999) discovered new supramolecular packing motifs involving benzamide derivatives, highlighting the role of π-stacking and hydrogen bonding in the self-assembly of complex structures. This work contributes to the field of crystal engineering, where understanding the principles of molecular assembly is essential for designing materials with specific functions (Lightfoot et al., 1999).

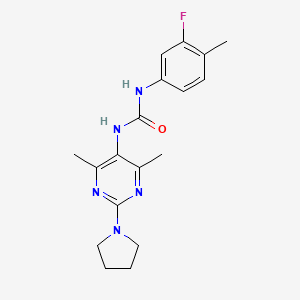

作用機序

Target of Action

The primary target of N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide is the Na+/Ca2+ exchanger isoform 3 (NCX3) . NCX3 is a 10-transmembrane domain protein that plays a crucial role in the regulation of intracellular Ca2+ homeostasis .

Mode of Action

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide interacts with its target, NCX3, by inhibiting its activity . The α1 and α2 repeats of NCX3 are the molecular determinants for the inhibitory action of this compound .

Biochemical Pathways

The inhibition of NCX3 by N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide affects the homeostasis of intracellular Ca2+ . This disruption can lead to downstream effects such as cellular damage under conditions of oxygen/glucose deprivation .

Result of Action

The inhibition of NCX3 by N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide can lead to a dysregulation of intracellular Ca2+ . This can worsen the damage induced by oxygen/glucose deprivation in cortical neurons . Furthermore, it can enhance cell death in the CA3 subregion of hippocampal organotypic slices exposed to oxygen/glucose deprivation and aggravate infarct injury after transient middle cerebral artery occlusion in mice .

特性

IUPAC Name |

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3/c1-2-24-15-7-9-16(10-8-15)25-12-11-22-17(23)13-3-5-14(6-4-13)18(19,20)21/h3-10H,2,11-12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOXWSPNYSHVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767755.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767761.png)

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2767765.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2767770.png)